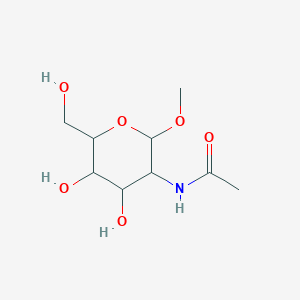

Methyl-2-acetamido-2-deoxy-D-glucopyranoside

説明

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-OKNNCHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-04-8 | |

| Record name | Methyl-2-acetamido-2-deoxy-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Physicochemical Properties of Methyl-2-acetamido-2-deoxy-D-glucopyranoside: A Technical Guide

Executive Summary

Methyl-2-acetamido-2-deoxy-D-glucopyranoside, commonly known as Methyl N-acetylglucosaminide (Methyl GlcNAc) , is a non-reducing carbohydrate derivative used extensively as a molecular probe in glycobiology.[1][2] It serves as a minimal structural mimetic of the terminal N-acetylglucosamine residues found in chitin, bacterial cell walls (peptidoglycan), and eukaryotic N-glycans.[1][2]

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and biological utility.[1][2] It specifically distinguishes between the

Chemical Identity & Structural Analysis

Methyl GlcNAc exists as two stereoisomers at the anomeric center (C1).[1] The orientation of the methoxy group relative to the C5-hydroxymethyl group defines the anomer.[1][2]

| Feature | ||

| Common Name | Methyl | Methyl |

| CAS Number | 6082-04-8 | 3946-01-8 |

| IUPAC Name | Methyl 2-acetamido-2-deoxy- | Methyl 2-acetamido-2-deoxy- |

| Molecular Formula | ||

| Molecular Weight | 235.23 g/mol | 235.23 g/mol |

| Stereochemistry | Axial OMe at C1 | Equatorial OMe at C1 |

Structural Visualization

The following diagram illustrates the stereochemical relationship and the synthesis precursor pathway.

Figure 1: Synthetic divergence for Methyl GlcNAc anomers via the glycosyl chloride intermediate.[1]

Physicochemical Properties

The following data aggregates experimental values for the purified compounds. Note that the

Quantitative Data Table

| Property | Methyl | Methyl |

| Physical State | White crystalline powder | White crystalline powder (often dihydrate) |

| Melting Point | 186 – 187 °C [1] | 172 – 174 °C (as triacetate derivative) [2] |

| Solubility | Soluble in water, methanol, ethanol | Soluble in water; crystallizes from aqueous MeOH |

| LogP (Predicted) | -2.48 (Hydrophilic) | -2.48 (Hydrophilic) |

| Density | ~1.5 g/cm³ | ~1.5 g/cm³ |

| Specific Rotation | Positive (typically +100° range) | Negative (typically -20° to -40° range) |

| Crystal System | Orthorhombic (anhydrous) | Monoclinic (often |

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing anomers.[1] The coupling constant (

-

-Anomer: The H-1 proton appears as a doublet with a small coupling constant (

-

-Anomer: The H-1 proton appears as a doublet with a large coupling constant (

Experimental Protocol: Synthesis & Purification

While Fischer glycosylation (GlcNAc + MeOH +

Method A: Preparation of the Glycosyl Chloride Intermediate

Rationale: The chloride serves as a reactive donor where the C2-acetamido group participates in neighboring group participation (NGP), directing stereoselectivity.[1]

-

Reagents: N-Acetylglucosamine (50 g), Acetyl Chloride (100 mL).

-

Setup: 500 mL round-bottom flask, magnetic stirring, drying tube (

). -

Procedure:

-

Add Acetyl Chloride to the flask (perform in fume hood).

-

Add GlcNAc slowly over 5 minutes with vigorous stirring.

-

Stir for 16–18 hours at room temperature (25°C). The mixture will initially boil (HCl evolution) and then settle into a viscous amber liquid.[1]

-

Workup: Dilute with

(400 mL), pour over ice/water, and neutralize the organic layer with saturated -

Isolation: Dry over

, concentrate, and crystallize with dry ether. -

Yield: ~60% of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-

-D-glucopyranosyl chloride (m.p. 122–124°C) [4].[1][2]

-

Method B: Conversion to Methyl Glycoside

-

Reaction: Dissolve the chloride intermediate in anhydrous Methanol.

-

Promoter:

-

Deprotection: Treat the acetylated glycoside with catalytic Sodium Methoxide (

) in Methanol (Zemplén deacetylation) to remove the O-acetyl groups, yielding the free Methyl GlcNAc.[1]

Biological Applications & Mechanisms

Methyl GlcNAc is a critical tool in studying protein-carbohydrate interactions.[1][2]

Lectin Binding Studies (WGA)

Wheat Germ Agglutinin (WGA) specifically binds to GlcNAc residues.[1]

-

Mechanism: WGA binds the acetamido group at the C2 position.[1]

-

Application: Methyl

-GlcNAc is used as a competitive inhibitor to elute glycoproteins from WGA-affinity columns or to verify specificity in histology.[2] It binds WGA with an association constant (

Enzyme Substrate Specificity

-

-Hexosaminidases: The

-

Glycosyltransferases: Methyl GlcNAc serves as an acceptor molecule in assays for galactosyltransferases, which transfer Gal onto the C4 hydroxyl to form LacNAc (Gal

1-4GlcNAc) structures.[1][2]

Biological Interaction Pathway

Figure 2: Differential biological utility of Methyl GlcNAc in lectin binding vs. enzymatic hydrolysis.[1][2]

References

-

ChemSrc. (2025).[1] Methyl 2-acetamido-2-deoxy-alpha-d-glucopyranoside Physicochemical Properties. Retrieved from [1]

-

MDPI. (2022).[1] Synthesis and Evaluation of 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. Molecules. Retrieved from [1]

-

ResearchGate. (2025).[1] Crystal structure of methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside dihydrate. Retrieved from

-

Organic Syntheses. (1966).[1] 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. Org.[1][2] Synth. 46,[1][2] 1. Retrieved from [1]

-

PubChem. (2025).[1] Methyl 2-acetamido-2-deoxy-D-glucopyranoside Compound Summary. Retrieved from [1]

Sources

Spectroscopic data (NMR, IR, MS) of Methyl-2-acetamido-2-deoxy-D-glucopyranoside

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside

Foreword: The Structural Elucidation of a Key Glycobiological Probe

Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside, a derivative of N-acetylglucosamine, serves as a fundamental tool in glycobiology and drug development.[1][2][3] Its structural rigidity and defined stereochemistry make it an ideal substrate for studying enzyme kinetics, a building block in synthetic carbohydrate chemistry, and a reference standard in glycomics. The unambiguous confirmation of its identity and purity is paramount for the integrity of such research. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to fully characterize this molecule. We will delve into not just the data itself, but the underlying principles and experimental considerations that ensure a robust and reliable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For a carbohydrate like Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside, it allows for the precise determination of its constitution, configuration, and conformation.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) indicates the electronic environment, while the spin-spin coupling constants (J) reveal the spatial relationship between neighboring protons, which is critical for assigning stereochemistry.[4][5]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside in 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often preferred for carbohydrates due to its high solubility and because it exchanges with the -OH and -NH protons, simplifying the spectrum by removing their signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is crucial for resolving the crowded sugar region.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set an appropriate spectral width and acquisition time.

-

Apply a solvent suppression pulse sequence if working in a protic solvent like D₂O to attenuate the large residual HDO signal.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum. For D₂O, the residual HDO peak can be set to δ 4.79 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Data Interpretation and Key Structural Correlations

The ¹H NMR spectrum of Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside exhibits several key diagnostic signals. In carbohydrates, the anomeric protons (H-1) are typically found in the downfield region of the spectrum (δ 4.4–6.0 ppm), well-separated from the other ring protons which resonate in a more crowded region (δ 3.2–4.2 ppm).[5][6]

Table 1: Representative ¹H NMR Data for Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside (in D₂O)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key Insights |

| H-1 (Anomeric) | ~4.7-4.8 | d | J₁,₂ ≈ 3.5 Hz | The small coupling constant is characteristic of an axial-equatorial relationship between H-1 and H-2, confirming the α-anomeric configuration .[5] |

| H-2 | ~3.8-3.9 | dd | J₁,₂ ≈ 3.5 Hz, J₂,₃ ≈ 10.5 Hz | Coupled to H-1 and H-3. The large diaxial coupling to H-3 is consistent with the gluco-configuration. |

| H-3 to H-6 | ~3.4-3.8 | m | - | These protons reside in a complex, overlapping region of the spectrum. 2D NMR techniques (like COSY and HSQC) are often required for unambiguous assignment. |

| -OCH₃ (Methoxy) | ~3.4 | s | - | A sharp singlet integrating to three protons, confirming the methyl glycoside. |

| -N(H)COCH₃ (Acetyl) | ~2.0 | s | - | A sharp singlet integrating to three protons, characteristic of an N-acetyl group.[6] |

Diagram: ¹H NMR Assignment Logic Below is a diagram illustrating the key proton correlations used for structural confirmation.

Caption: Correlation of key ¹H NMR signals to structural features.

Carbon-¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation is identical to that for ¹H NMR. The acquisition is typically performed using a proton-decoupled pulse sequence to produce a spectrum of singlets, simplifying interpretation. A longer acquisition time is often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Interpretation and Key Structural Correlations

The anomeric carbon (C-1) is particularly diagnostic, resonating between δ 90-110 ppm.[6][7] The chemical shifts of the other ring carbons (C-2 to C-5) appear in the δ 50-85 ppm range, with the primary alcohol carbon (C-6) typically around δ 60-65 ppm.[6]

Table 2: Representative ¹³C NMR Data for Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside (in D₂O)

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Insights |

| C-1 (Anomeric) | ~99-100 | The chemical shift is characteristic of an α-anomeric carbon in a methyl glycoside. β-anomers are typically shifted upfield (to a lower ppm value). |

| C-2 | ~54-55 | The presence of the nitrogen atom significantly shields this carbon relative to other ring carbons. |

| C-3 | ~71-72 | |

| C-4 | ~70-71 | |

| C-5 | ~72-73 | |

| C-6 | ~61-62 | Typical chemical shift for a primary alcohol carbon in a pyranose ring. |

| -OCH₃ (Methoxy) | ~55-56 | |

| -N(H)COCH₃ (Carbonyl) | ~175 | Diagnostic for the amide carbonyl carbon. |

| -N(H)COCH₃ (Methyl) | ~22-23 |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for rapidly confirming the presence of key functional groups.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and acquire the sample spectrum.

-

Data Processing: The software automatically performs the background subtraction.

Data Interpretation

The IR spectrum provides a molecular fingerprint that is unique to the compound. Key absorption bands confirm the functional groups present in Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3300-3400 (broad) | O-H stretch | Hydroxyl (-OH) | The broadness indicates hydrogen bonding, a hallmark of carbohydrates.[8] |

| ~3280 (sharp) | N-H stretch | Amide (-NH) | Confirms the presence of the secondary amide group. |

| ~2900 | C-H stretch | Aliphatic (-CH, -CH₂, -CH₃) | Corresponds to the methyl and pyranose ring C-H bonds. |

| ~1650 (strong) | C=O stretch | Amide I band | A very strong and characteristic absorption for the amide carbonyl.[9][10] |

| ~1550 (strong) | N-H bend | Amide II band | Another strong, characteristic amide band resulting from a combination of N-H bending and C-N stretching. |

| ~1000-1200 | C-O stretch | Alcohols, Ether | The "fingerprint region" contains complex signals from C-O and C-C stretching, confirming the polyol and glycosidic ether structure. |

Diagram: IR Spectral Regions and Functional Groups

Caption: Mapping of key functional groups to their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Connectivity

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable information about the molecule's structure.[11]

Experimental Protocol: ESI-TOF MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) instrument.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode. ESI is a soft ionization technique that typically yields the intact molecular ion.

-

The expected molecular formula is C₉H₁₇NO₆, with a monoisotopic mass of 235.1056 Da.[12]

-

Look for protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

-

Tandem MS (MS/MS): To study fragmentation, select the precursor ion of interest (e.g., m/z 236.113) and subject it to Collision-Induced Dissociation (CID). This will break the molecule into smaller, diagnostic fragment ions.

Data Interpretation

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (Typical) | Interpretation |

| [M+H]⁺ | 236.1132 | ~236.1136 | Protonated molecular ion, confirming the molecular weight. |

| [M+Na]⁺ | 258.0952 | ~258.0945 | Sodiated adduct, very common for carbohydrates. |

Fragmentation Analysis (MS/MS)

The fragmentation of glycosides is well-characterized. Cleavage of the O-glycosidic bond is a primary fragmentation pathway.[13][14][15]

-

Loss of Methanol: A common initial fragmentation is the loss of the methoxy group as methanol (-32 Da), leading to an oxonium ion at m/z ~204.

-

Sugar Ring Fragmentation: Further fragmentation involves cleavages within the pyranose ring, often through retro-Diels-Alder reactions or losses of water and formaldehyde, yielding a series of diagnostic product ions.[13][14]

Diagram: Plausible ESI-MS/MS Fragmentation Pathway

Caption: A simplified fragmentation pathway for [M+H]⁺.

Conclusion

The collective data from NMR, IR, and MS provides an unambiguous and self-validating structural confirmation of Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside. ¹H and ¹³C NMR establish the precise connectivity and stereochemistry, including the critical α-anomeric linkage. IR spectroscopy offers rapid confirmation of the essential hydroxyl, amide, and ether functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while MS/MS fragmentation patterns corroborate the glycosidic structure. This multi-technique approach ensures the high fidelity required for advanced research and development applications.

References

-

PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., & Qu, H. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules. Retrieved from [Link]

-

Preprint. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Authorea. Retrieved from [Link]

-

van der Hooft, J. J. J., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Analytical Chemistry. Retrieved from [Link]

-

Li, Y., & Qu, H. (2021). Fragmentation Patterns of Dietary Phenolic C-glycosides in Mass Spectrometry Analysis. SSRN. Retrieved from [Link]

-

Slideshare. (n.d.). Interpretation of IR Spectra. Retrieved from [Link]

-

Torgov, V. I., et al. (1983). SYNTHESIS AND 13C-NMR SPECTRA OF METHYL 2,3-DIACETAMIDO- 2,3-DIDEOXY-aD - glyco. Carbohydrate Research. Retrieved from [Link]

-

Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). alpha-D-Glucopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl-3,4-bis-O-(trimethylsilyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. Chemwonders. Retrieved from [Link]

-

NIST. (n.d.). Infrared spectroscopy of carbohydrates: a review of the literature. NIST Technical Series Publications. Retrieved from [Link]

-

Chemsrc. (2025). methyl 2-acetamido-2-deoxy-alpha-d-glucopyranoside. Retrieved from [Link]

-

NCBI. (n.d.). Primary Structure of Glycans by NMR Spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

-

PubChem. (n.d.). methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Elex Biotech LLC. (n.d.). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. Retrieved from [Link]

-

CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

-

ResearchGate. (2025). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of 2-Acetamido-2-deoxy-D-hexoses and some Specifically Deuteriated, O-Acetylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. Retrieved from [Link]

-

CentAUR. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4,6-di-O-acetyl-2-deoxy-3-O-methyl-2-(N-methylacetamido)-α-D-glucopyranoside. Retrieved from [Link]

-

Encyclopedia.pub. (2021). Computational NMR of Carbohydrates. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]

-

MDPI. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of methyl d-glucopyranoside (MG). Retrieved from [Link]

-

NCBI. (2007). LMSD: LIPID MAPS structure database. National Center for Biotechnology Information. Retrieved from [Link]

-

Society for Endocrinology. (n.d.). HOW DO I…DECIPHER LIPIDS?. Retrieved from [Link]

-

Cardiff University. (2023). LIPID MAPS: update to databases and tools for the lipidomics community. ORCA. Retrieved from [Link]

-

LIPID MAPS. (n.d.). LIPID MAPS Classification updates. Retrieved from [Link]

-

MPG.PuRe. (2025). De Novo Glycan Annotation of Mass Spectrometry Data. Retrieved from [Link]

Sources

- 1. CAS#:6082-04-8 | methyl 2-acetamido-2-deoxy-alpha-d-glucopyranoside | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Elex Biotech LLC [elexbiotech.com]

- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 5. cigs.unimo.it [cigs.unimo.it]

- 6. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. Interpretation of IR Spectra | PDF [slideshare.net]

- 10. youtube.com [youtube.com]

- 11. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6 | CID 96523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. papers.ssrn.com [papers.ssrn.com]

Solubility and stability of Methyl-2-acetamido-2-deoxy-D-glucopyranoside in different solvents

Executive Summary

Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl GlcNAc) is a non-reducing derivative of N-acetylglucosamine (GlcNAc). Unlike its parent reducing sugar, it is locked in a specific anomeric configuration (α or β) by a methyl glycosidic bond, preventing mutarotation and conferring distinct stability profiles. This guide details the physicochemical behavior of Methyl GlcNAc, focusing on its solubility in aqueous and organic systems and its hydrolytic stability under stress conditions. It provides researchers with actionable protocols for solubility determination and stability profiling to support applications in glycoscience, chemical synthesis, and drug development.

Physicochemical Profile

Methyl GlcNAc exists primarily as two anomers: the

| Property | Data / Description |

| Chemical Name | Methyl 2-acetamido-2-deoxy-D-glucopyranoside |

| Synonyms | Methyl N-acetylglucosaminide; Methyl GlcNAc |

| CAS Number | 6082-04-8 ( |

| Molecular Formula | |

| Molecular Weight | 235.23 g/mol |

| Physical State | White crystalline solid |

| Melting Point | |

| Polarity | High (due to multiple hydroxyl groups and amide functionality) |

Solubility Analysis

Theoretical Basis & Solvent Compatibility

Methyl GlcNAc is a polar molecule governed by strong intermolecular hydrogen bonding. Its solubility profile follows the "like dissolves like" principle, favoring protic polar solvents.

-

Water: Highly Soluble. The hydroxyl groups and the acetamido group interact favorably with water. The

-anomer is known to crystallize as a dihydrate from aqueous solutions, indicating strong hydration. -

Methanol/Ethanol: Soluble. Methanol is frequently used in the synthesis of Methyl GlcNAc (Fischer glycosidation). Solubility decreases as the alkyl chain of the alcohol lengthens (MeOH > EtOH > iPrOH).

-

DMSO/DMF: Soluble. These dipolar aprotic solvents disrupt the crystal lattice effectively, making them ideal for preparing concentrated stock solutions for biological assays or chemical derivatization.

-

Non-polar Solvents (Hexane, Toluene, DCM): Insoluble. The compound lacks sufficient lipophilicity to dissolve in non-polar media.

Solubility Determination Protocol

Since exact quantitative solubility limits (

Protocol: Gravimetric Solubility Determination

-

Preparation: Weigh approximately 100 mg of Methyl GlcNAc into a tared 2 mL centrifuge tube.

-

Solvent Addition: Add the target solvent (e.g., Water, MeOH) in small increments (e.g., 50

L) while vortexing. -

Equilibration: Shake or stir at the target temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.

-

Separation: If undissolved solid remains, centrifuge at 10,000

g for 5 minutes. -

Quantification:

-

Supernatant Analysis: Remove a specific volume of supernatant, dry to constant weight (vacuum oven), and calculate concentration (

). -

Alternative (HPLC): Dilute supernatant and analyze via HPLC-ELSD or HPLC-CAD (Charged Aerosol Detection) since Methyl GlcNAc lacks a strong UV chromophore.

-

Solubility Decision Workflow

Figure 1: Step-by-step workflow for determining the solubility limit of Methyl GlcNAc.

Stability Assessment

Hydrolytic Stability (Acid vs. Base)

The stability of Methyl GlcNAc is defined by the lability of two functional groups: the O-glycosidic bond (acetal) and the N-acetyl amide bond .

-

Acidic Conditions (pH < 4): Unstable.

-

The glycosidic bond is susceptible to acid-catalyzed hydrolysis.[1]

-

Mechanism: Protonation of the exocyclic oxygen

Loss of methanol -

Note: The N-acetamido group at C-2 can provide anchimeric assistance (neighboring group participation), potentially stabilizing the oxocarbenium ion or altering the rate compared to simple glucose derivatives.

-

-

Basic Conditions (pH > 9): Stable.

-

Glycosides are generally stable to base. Unlike esters, the acetal linkage does not hydrolyze under standard alkaline conditions.

-

Caution: Extreme basic conditions and high heat (e.g., 1M NaOH, >80°C) may eventually hydrolyze the amide group to form Methyl Glucosamine, but the glycosidic bond remains intact.

-

-

Neutral Conditions (pH 7): Highly Stable.

-

Suitable for long-term storage in aqueous solution at room temperature or 4°C.

-

Thermal Stability

-

Solid State: Stable up to its melting point (~186°C).

-

Solution: Stable at physiological temperatures (37°C). Prolonged boiling in water may induce slow hydrolysis, particularly if the pH drifts acidic.

Enzymatic Stability

Methyl GlcNAc is a substrate for N-acetyl-

Hydrolysis Pathway Diagram

Figure 2: Degradation pathways of Methyl GlcNAc via Acid Hydrolysis and Enzymatic Cleavage.

Experimental Protocols for Stability Testing

To validate the stability of Methyl GlcNAc in a specific formulation, use the following stress-testing protocol.

Protocol: pH-Dependent Stability Profiling

Objective: Determine the half-life (

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 4.0, 7.4, and 9.0.

-

Sample Preparation: Dissolve Methyl GlcNAc to a final concentration of 10 mM in each buffer.

-

Incubation: Incubate samples at 37 °C in a thermomixer.

-

Sampling: Aliquot 100

L at -

Quenching: Immediately neutralize acid/base samples or flash freeze to stop the reaction.

-

Analysis (HPLC-ELSD/CAD):

-

Column: Amide-HILIC column (e.g., Waters XBridge Amide).

-

Mobile Phase: Acetonitrile:Water (ammonium formate buffer).

-

Detection: Monitor the disappearance of the Methyl GlcNAc peak and the appearance of the GlcNAc peak.

-

-

Calculation: Plot

vs. time to determine the rate constant (

References

-

PubChem. (2025).[2] Methyl 2-acetamido-2-deoxy-D-glucopyranoside Compound Summary. National Library of Medicine. [Link]

-

ChemSrc. (2025). Methyl 2-acetamido-2-deoxy-alpha-d-glucopyranoside Physicochemical Properties.[Link]

-

Overend, W. G., et al. (1975). Hydrolysis of glycosides.[1][3] Journal of the Chemical Society. (Contextual grounding on glycoside hydrolysis mechanisms).

Sources

Technical Guide: Biological Activities & Applications of Methyl-2-acetamido-2-deoxy-D-glucopyranoside

Executive Summary

Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) serves as a cornerstone probe in glycobiology, distinct from its parent compound, N-acetylglucosamine (GlcNAc).[1] While GlcNAc is a metabolically active precursor entering the Hexosamine Biosynthetic Pathway (HBP), Methyl-GlcNAc is a metabolically stable, anomerically fixed ligand .

Its primary biological utility lies in its ability to mimic the terminal residues of glycoproteins without undergoing mutarotation. This guide details its two critical roles: as a high-fidelity ligand for lectin targeting (specifically Wheat Germ Agglutinin) and as a mechanistic probe for hexosaminidase enzymes.[1]

Chemical Identity & Structural Biology

The Anomeric Lock

Unlike free GlcNAc, which exists in solution as an equilibrium mixture of

-

-Methyl-GlcNAc: The primary structural mimic for N-linked glycans found on cell surfaces.[1] It is the preferred substrate for lysosomal

-

-Methyl-GlcNAc: Often used to probe specific lectin binding pockets that discriminate against the

Stability Profile

The O-glycosidic bond at C1 renders the molecule resistant to non-enzymatic hydrolysis and prevents it from acting as a reducing sugar. Consequently, it does not cross-react in Maillard-type assays and remains stable in complex biological media where free GlcNAc might degrade or react.

Primary Biological Activity: Lectin Targeting

The most significant application of Methyl-GlcNAc is as a competitive ligand for Wheat Germ Agglutinin (WGA) . WGA is a plant lectin widely used in drug delivery to target the intestinal and nasal mucosa.

Mechanism of Interaction

WGA contains four hevein-like domains, each with a binding site for GlcNAc.[1]

-

Affinity Hierarchy: Free GlcNAc < Methyl-GlcNAc < Chitobiose < Chitotriose.[1]

-

Therapeutic Relevance: Methyl-GlcNAc is often conjugated to polymers or nanoparticles to create "glycocalyx-mimetic" surfaces.[1] These surfaces utilize the Cluster Glycoside Effect , where multivalent presentation of Methyl-GlcNAc increases binding affinity to WGA by orders of magnitude (avidity) compared to the monovalent sugar.

Visualization: The Cluster Glycoside Effect

Figure 1: Comparison of monovalent vs. multivalent Methyl-GlcNAc binding to WGA.[1] Multivalency transforms a weak affinity ligand into a potent bioadhesive anchor.

Enzymatic Modulation: Hexosaminidases

Methyl-GlcNAc (specifically the

Substrate-Assisted Catalysis

Unlike typical glycosidases that use a remote carboxylate group, NAGases utilize the acetamido group of the substrate itself to cleave the glycosidic bond.

-

The carbonyl oxygen of the C2-acetamido group attacks the anomeric center (C1).

-

The methoxy group (leaving group) is expelled.

-

A cyclic oxazoline intermediate is formed.

-

Water attacks the oxazoline, releasing free GlcNAc.

Research Utility: Methyl-GlcNAc is the simplest "natural" substrate.[1] While chromogenic substrates (like p-nitrophenyl-GlcNAc) are used for detection, Methyl-GlcNAc is used in crystallography and mechanistic inhibition studies because it mimics the natural linkage without the steric bulk of a reporter group.[1]

Visualization: Catalytic Mechanism

Figure 2: The substrate-assisted catalytic cycle of NAGase acting on Methyl-GlcNAc, proceeding via the oxazoline intermediate.[1]

Experimental Protocols

Protocol A: Competitive Inhibition Assay (ELLA)

Objective: Determine the binding affinity of Methyl-GlcNAc to WGA relative to a reference glycoprotein. This validates the quality of the methyl glycoside for targeting applications.

Materials:

-

Streptavidin-HRP.[1]

-

Fetuin (or Ovomucoid) coated microplate.

-

Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Analyte).[1][3][4][5]

Workflow:

-

Coating: Coat 96-well plate with Fetuin (10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.

-

Blocking: Block with 3% BSA in PBS for 1 hour.

-

Competition:

-

Prepare serial dilutions of Methyl-GlcNAc (0.1 mM to 100 mM) in PBS containing WGA-Biotin (fixed concentration, e.g., 0.5 µg/mL).

-

Critical Step: Pre-incubate the WGA-Biotin/Methyl-GlcNAc mixture for 30 mins at RT to allow equilibrium binding.

-

-

Incubation: Transfer mixtures to the Fetuin-coated plate. Incubate 1 hour at RT.

-

Detection: Wash 3x. Add Streptavidin-HRP (1:5000). Incubate 30 mins. Wash 5x.

-

Readout: Add TMB substrate. Stop with H2SO4. Measure OD450.

-

Analysis: Plot OD450 vs. Log[Inhibitor]. Calculate IC50. A lower IC50 indicates higher affinity.

Protocol B: NAGase Hydrolysis Assay

Objective: Verify the

Materials:

-

Purified NAGase (from Jack Bean or Bovine Kidney).

-

Methyl-2-acetamido-2-deoxy-

-D-glucopyranoside.[1][3][5] -

Morgan-Elson Reagent (for colorimetric detection of free GlcNAc).

Workflow:

-

Reaction: Mix 50 µL of 10 mM Methyl-GlcNAc with 50 µL of NAGase (0.1 U/mL) in Citrate Buffer (pH 4.5).

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Add 100 µL of 0.2 M Borate buffer (pH 9.0) and boil for 3 minutes.

-

Development: Add 1 mL of Ehrlich’s reagent (p-dimethylaminobenzaldehyde in HCl/Acetic acid). Incubate 20 mins at 37°C.

-

Quantification: Measure Absorbance at 585 nm. Compare against a standard curve of free GlcNAc.[1]

-

Note: Only the hydrolyzed product (free GlcNAc) reacts with the Morgan-Elson reagent; the methyl glycoside does not.

-

Quantitative Data Summary

| Parameter | Methyl-GlcNAc | Free GlcNAc | Relevance |

| Anomeric Stability | Fixed ( | Variable (Mutarotates) | Crucial for stereospecific lectin binding.[1] |

| WGA Affinity (IC50) | ~ 8–10 mM | ~ 20–40 mM | Methyl group provides hydrophobic contact in WGA site.[1] |

| Metabolic Fate | Excreted / Inert | Phosphorylated -> UDP-GlcNAc | Methyl-GlcNAc is a probe, not a nutrient.[1] |

| NAGase Activity | Substrate ( | Product inhibitor | Used to test enzyme specificity.[1] |

References

-

Monsigny, M., et al. (1980). "Sugar-lectin interactions: how does wheat-germ agglutinin bind sialoglycoconjugates?" European Journal of Biochemistry. Link

-

Goldstein, I. J., & Poretz, R. D. (1986). "Isolation, physicochemical characterization, and carbohydrate-binding specificity of lectins." The Lectins. Link

-

Vocadlo, D. J., et al. (2005). "Mechanism of action and identification of Asp242 as the catalytic nucleophile of Vibrio furnissii N-acetyl-beta-D-glucosaminidase." Biochemistry. Link

-

Gao, J., et al. (2013). "WGA-functionalized nanoparticles for targeted drug delivery to the small intestine." Biomaterials.[1] Link

-

Sláviková, M., et al. (2022). "2-Acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes." International Journal of Molecular Sciences. Link

Sources

- 1. Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6 | CID 96523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Methyl 2-Acetamido-2-deoxy-β-D-glucopyranoside, CAS 3946-01-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Bench Scientist's Guide to Methyl-2-acetamido-2-deoxy-D-glucopyranoside: A Versatile Reagent in Glycobiology

Introduction: Beyond a Simple Sugar Derivative

In the intricate world of glycobiology, where the subtle nuances of carbohydrate structures dictate profound biological outcomes, seemingly simple molecules can be powerful tools. Methyl-2-acetamido-2-deoxy-D-glucopyranoside, a methylated derivative of N-acetylglucosamine (GlcNAc), is one such unassuming yet indispensable biochemical reagent.[1][2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core applications and methodologies involving this versatile compound. We will delve into its fundamental properties, its critical role as a competitive inhibitor of glycosidases, and its utility as a foundational building block in the synthesis of complex oligosaccharides. The focus throughout will be on the "why" behind the "how," offering field-proven insights to empower your research.

Core Properties and Strategic Advantages

Methyl-2-acetamido-2-deoxy-D-glucopyranoside exists as two anomers, the α- and β-forms, which differ in the stereochemistry at the anomeric carbon (C1). This seemingly minor structural difference can have significant implications for its biological activity and applications.

| Property | α-anomer (Methyl-α-GlcNAc) | β-anomer (Methyl-β-GlcNAc) |

| Molecular Formula | C₉H₁₇NO₆ | C₉H₁₇NO₆ |

| Molecular Weight | 235.23 g/mol | 235.23 g/mol |

| CAS Number | 6082-04-8 | 3946-01-8 |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Soluble in water | Soluble in water |

The key strategic advantage of using the methylated form of GlcNAc lies in the stability of the methyl glycoside bond. Unlike the free sugar, which can exist in equilibrium between its cyclic and open-chain forms, the methyl group locks the molecule in the pyranose ring structure. This conformational rigidity is crucial for its specific recognition by enzymes and other carbohydrate-binding proteins. Furthermore, the methyl group enhances the compound's stability in solution, preventing anomerization and degradation, which is a critical consideration for reproducible experimental results.

Application I: A Precision Tool for Probing Glycosidase Activity

One of the most powerful applications of Methyl-2-acetamido-2-deoxy-D-glucopyranoside is as a competitive inhibitor of β-N-acetylhexosaminidases (HexNAcases).[5][6] These enzymes play crucial roles in the catabolism of glycoconjugates, and their dysfunction is associated with various diseases, including lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.[5][7]

Mechanism of Competitive Inhibition: A Molecular Mimicry Approach

Methyl-β-D-N-acetylglucosaminide acts as a classic competitive inhibitor of β-N-acetylhexosaminidases. Its structure closely mimics the terminal N-acetylglucosamine residue of the natural substrate. This molecular mimicry allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of the natural substrate.[6] The inhibitory constant (Ki) is a measure of the affinity of the inhibitor for the enzyme; a lower Ki value indicates a more potent inhibitor.

The following diagram illustrates the workflow for a typical enzyme inhibition assay to determine the Ki of an inhibitor.

Protocol: Synthesis of a Simple Disaccharide using Methyl-2-acetamido-2-deoxy-D-glucopyranoside as a Glycosyl Acceptor

This protocol provides a general outline for the synthesis of a disaccharide. The specific protecting groups and reaction conditions will need to be optimized based on the desired target molecule.

Materials:

-

Methyl-2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside (a selectively protected acceptor)

-

A suitable glycosyl donor (e.g., a galactose trichloroacetimidate)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (promoter)

-

Anhydrous dichloromethane (DCM) (solvent)

-

Molecular sieves (4 Å)

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Preparation:

-

Under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated molecular sieves to a flame-dried flask containing anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve the glycosyl donor in anhydrous DCM.

-

-

Glycosylation Reaction:

-

Cool the acceptor solution to the appropriate temperature (e.g., -40°C).

-

Add the glycosyl donor solution to the acceptor solution via cannula.

-

Add the promoter (e.g., TMSOTf) dropwise to the reaction mixture.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench it by adding a few drops of a base (e.g., triethylamine or pyridine).

-

Allow the mixture to warm to room temperature and filter through a pad of Celite to remove the molecular sieves.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.

-

-

Deprotection:

-

The protecting groups (e.g., benzyl ethers) can be removed in subsequent steps (e.g., by catalytic hydrogenation) to yield the final disaccharide.

-

Advanced Applications and Future Perspectives

Beyond these core applications, Methyl-2-acetamido-2-deoxy-D-glucopyranoside and its derivatives are utilized in a variety of advanced techniques:

-

NMR Spectroscopy: Labeled versions of this molecule are used in NMR studies to probe the binding interactions between carbohydrates and proteins at an atomic level. [8][9]Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the sugar are in close contact with the protein. [8][10]* Drug Discovery: As a known inhibitor of key enzymes in glycan metabolism, it serves as a scaffold for the development of more potent and selective inhibitors with therapeutic potential. [11]* Cell Biology: When conjugated to a hydrophobic tail, it can be used as a primer to study the biosynthesis of oligosaccharides in living cells. [12] The continued exploration of the roles of carbohydrates in health and disease will undoubtedly lead to new and innovative applications for this fundamental biochemical reagent. Its simplicity, stability, and ability to mimic natural substrates make Methyl-2-acetamido-2-deoxy-D-glucopyranoside a cornerstone of the glycobiologist's toolkit.

References

-

Elex Biotech LLC. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Available from: [Link]

- Zhu, X., Schmidt, R. R. (2009). New principles for glycoside-bond formation.

-

RSC Adv., 2021, 11, 22221–22229. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. Available from: [Link]

- Tsubay, T., et al. (2021). Cellular synthesis of oligosaccharide using saccharide primer. In Glycoscience Protocols (pp. 1-10). Humana, New York, NY.

- Gloster, T. M., Vocadlo, D. J. (2012). Developing inhibitors of glycosidases and glycosyltransferases.

- van Eikeren, P., White, W. A., & Chipman, D. M. (1973). Synthesis of oligosaccharides containing 2-acetamido-2-deoxyxylose by chemical and enzymic methods. Journal of Organic Chemistry, 38(10), 1831-1836.

-

San Diego State University. Biochemistry Lab 96 well real time MDH assay protocol F21. Available from: [Link]

-

PDB-101. N-acetylglucosaminyltransferase II. Available from: [Link]

- Kikuchi, T. (2018). NMR Analysis of Carbohydrate-Binding Interactions in Solution: An Approach Using Analysis of Saturation Transfer Difference NMR Spectroscopy. In Carbohydrate-Protein Interactions (pp. 131-141). Humana Press, New York, NY.

- Bush, C. A., Cagas, P. (1992). Amide cis-trans isomerization in methyl 2-deoxy-2-acylamido-D-glucopyranosides investigated by 1H and 13C NMR spectroscopy.

- Johnson, E., et al. (2007). Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. The Journal of organic chemistry, 72(25), 9573–9583.

- Ranta, K., et al. (2004). Evaluation of Immunostimulatory Activities of Synthetic Mannose-Containing Structures Mimicking the -(1->2)-Linked Cell Wall Mannans of Candida albicans. Clinical and Vaccine Immunology, 11(6), 1104-1110.

- Banoub, J., Boullanger, P., & Lafont, D. (1992). Synthesis of oligosaccharides of 2-amino-2-deoxy sugars. Chemical reviews, 92(6), 1167-1195.

- Ramakrishnan, B., Qasba, P. K. (2007).

- Hu, S., et al. (2011). Conformational disorder in the crystal structure of methyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside (methyl β-chitobioside) methanol monosolvate.

- Kopecký, J., et al. (2024). Immobilization and Kinetic Properties of ß-N-Acetylhexosaminidase from Penicillium oxalicum. International Journal of Molecular Sciences, 25(3), 1509.

-

Chemsrc. methyl 2-acetamido-2-deoxy-alpha-d-glucopyranoside. Available from: [Link]

- Yamada, K., et al. (2024). Sugar coordinates plant defense signaling. Science, 383(6680), eadj8533.

- Ahn, J., et al. (2022). Structural and functional studies reveal the molecular basis of substrate promiscuity of a glycosyltransferase originating from a polyphagous mite. Journal of Biological Chemistry, 298(3).

- Andersen, S. M., et al. (2005). Synthesis and kinetic analysis of the N-acetylhexosaminidase inhibitor XylNAc-isofagomine. Organic letters, 7(19), 4125-4128.

- Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1, 5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International journal of molecular sciences, 23(2), 1037.

- Wagner, G. K., et al. (2014). Beyond substrate analogues: new inhibitor chemotypes for glycosyltransferases. MedChemComm, 5(8), 1059-1073.

- Li, Y., et al. (2018). Structures and mechanism of human glycosyltransferase β1, 3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis. Journal of Biological Chemistry, 293(35), 13687-13698.

-

Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]

- Ardá, A., Jiménez-Barbero, J., & Canada, F. J. (2012).

-

MDPI. Protein-Carbohydrate Interactions, and Beyond... Available from: [Link]

-

Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. Available from: [Link]

-

Frontiers in Plant Science. UDP-Glucose: A Potential Signaling Molecule in Plants?. Available from: [Link]

-

Wikipedia. Hexosaminidase. Available from: [Link]

-

ResearchGate. Binding modes of methyl α- d -glucopyranoside to an artificial receptor in crystalline complexes. Available from: [Link]

-

National Institutes of Health. Discovery of human hexosaminidase inhibitors by in situ screening of a library of mono- and divalent pyrrolidine iminosugars. Available from: [Link]

- Dzurillová, M., et al. (2020). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. International journal of molecular sciences, 21(7), 2415.

- Mark, B. L., et al. (2003). Crystal Structure of Human β-Hexosaminidase B: Understanding the Molecular Basis of Sandhoff and Tay–Sachs Disease. Journal of molecular biology, 327(5), 1093-1109.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Crystal Structure of Human β-Hexosaminidase B: Understanding the Molecular Basis of Sandhoff and Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation | MDPI [mdpi.com]

- 7. Hexosaminidase - Wikipedia [en.wikipedia.org]

- 8. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language - Oreate AI Blog [oreateai.com]

- 10. NMR Analysis of Carbohydrate-Binding Interactions in Solution: An Approach Using Analysis of Saturation Transfer Difference NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Yield Synthesis of Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside

[1]

Executive Summary

This application note details the optimized synthesis of Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside from N-acetylglucosamine (GlcNAc) via Fischer glycosidation.[1] While enzymatic methods exist, chemical synthesis remains the most scalable and cost-effective route for producing gram-to-kilogram quantities of this methyl glycoside, a critical intermediate in the synthesis of glycomimetics and a standard reference in analytical glycobiology.[1]

We present two validated protocols:

-

Method A (Resin Catalysis): A "green," metal-free approach using cation-exchange resin, ideal for clean workup and minimizing salt formation.[1]

-

Method B (In-Situ Acid Generation): A rapid, classical approach using acetyl chloride in methanol for high-throughput discovery environments.[1]

Both methods favor the thermodynamic product (α-anomer) due to the anomeric effect, typically achieving α:β ratios >9:1.[1]

Scientific Rationale & Mechanism

The Fischer Glycosidation

The transformation relies on the acid-catalyzed activation of the anomeric center of GlcNAc.[1] Unlike kinetic glycosylations that may favor the β-anomer (via neighboring group participation), Fischer glycosidation is thermodynamically controlled.[1]

Mechanistic Pathway:

-

Protonation: The anomeric hemiacetal hydroxyl is protonated.[1]

-

Elimination: Loss of water generates a resonance-stabilized oxocarbenium ion.[1]

-

Nucleophilic Attack: Methanol attacks the planar cation.[1] While initial attack can occur from either face, the reaction is reversible.

-

Thermodynamic Equilibration: Under acidic conditions and elevated temperature, the equilibrium shifts toward the α-anomer (axial-OMe).[1] This is driven by the Anomeric Effect , where the axial lone pair of the ring oxygen stabilizes the antibonding orbital (

) of the C1-OMe bond.

Reaction Scheme Visualization

Figure 1: Simplified mechanistic pathway highlighting the thermodynamic equilibration to the α-anomer.

Experimental Protocols

Method A: Cation Exchange Resin (Recommended)

Best for: Scale-up, purity, and "green" chemistry requirements.[1]

Materials:

-

Methanol (Anhydrous)

-

Amberlite® IR-120 (H+) resin (or Dowex 50W-X8)[1]

Protocol:

-

Activation (Optional but Recommended): Wash the resin with MeOH (3x) to remove moisture and trace contaminants.

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend GlcNAc (5.0 g, 22.6 mmol) in anhydrous Methanol (50 mL) .

-

Catalyst Addition: Add Amberlite IR-120 (H+) resin (2.5 g) .

-

Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.

-

Workup:

-

Cool the reaction to room temperature (RT).

-

Filter the mixture through a sintered glass funnel to remove the resin beads.[1]

-

Wash the resin beads with fresh MeOH (2 x 10 mL).

-

-

Isolation: Concentrate the combined filtrate under reduced pressure (Rotavap, 40°C) to yield an off-white solid.

-

Purification: Recrystallize from minimal hot Ethanol (or Isopropanol). Allow to cool slowly to RT, then 4°C.

-

Yield: Typically 65–75%.[1]

-

Method B: In-Situ HCl Generation (Acetyl Chloride)

Best for: Rapid synthesis in academic labs lacking specific resins.[1]

Materials:

Protocol:

-

Acid Generation: In a fume hood, cool Methanol (50 mL) to 0°C in a round-bottom flask. Dropwise add Acetyl Chloride (0.5 mL) .

-

Addition: Add GlcNAc (5.0 g, 22.6 mmol) to the acidic solution.

-

Reaction: Fit with a reflux condenser and heat to reflux for 12–16 hours .

-

Workup:

-

Filtration: Filter off the neutralization salts/resin.[1]

-

Isolation: Concentrate the filtrate to dryness.

-

Purification: Recrystallize as in Method A.

Process Monitoring & Quality Control

TLC Conditions:

-

Stationary Phase: Silica Gel 60 F254 plates.[1]

-

Mobile Phase: Ethyl Acetate : Methanol : Water (7 : 2 : 1).

-

Visualization: Anisaldehyde stain or 5% H₂SO₄ in EtOH (charring required). GlcNAc and Methyl GlcNAc are not UV active.[1]

-

Rf Values:

-

GlcNAc: ~0.20

-

Methyl α-GlcNAc: ~0.45 (Higher Rf due to capping of the polar anomeric position).[1]

-

Workflow Diagram:

Figure 2: Step-by-step workflow for the isolation of Methyl α-GlcNAc.

Characterization Data

The following data confirms the identity of the α-anomer . The presence of the β-anomer is typically <5% if crystallization is performed correctly.[1]

| Property | Specification (α-anomer) | Notes |

| Appearance | White crystalline solid | Hygroscopic; store in desiccator.[1] |

| Melting Point | 187 – 190 °C | Lit. val: 189-190°C [1].[1] |

| Optical Rotation | (c=1.0, H₂O). High positive rotation confirms α-anomer.[1] | |

| ¹H NMR (D₂O) | δ 4.72 (d, J = 3.6 Hz, 1H, H-1) | Small coupling constant (J~3.6 Hz) indicates equatorial-axial coupling (α-anomer).[1] |

| δ 3.38 (s, 3H, OMe) | Distinct singlet for methoxy group. | |

| δ 1.98 (s, 3H, NAc) | Acetyl methyl group. | |

| ¹³C NMR (D₂O) | δ ~98.5 ppm (C-1) | Anomeric carbon.[1] |

| Mass Spec (ESI) | [M+H]+ = 236.1 | [M+Na]+ = 258.1 |

Key NMR Diagnostic:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or product lost in mother liquor.[1] | Extend reflux time.[1] Ensure MeOH is anhydrous.[1] Check mother liquor for product; perform a second crop crystallization.[1] |

| Gummy Product | Presence of water or β-anomer impurities.[1] | Dry the crude thoroughly under high vacuum before adding crystallization solvent.[1] Use minimal hot EtOH. |

| High β-anomer content | Reaction stopped too early (kinetic control).[1] | Reflux longer to allow thermodynamic equilibration to the α-anomer.[1] |

| Brown/Dark Color | Charring due to overheating or excess acid.[1] | Use Method A (Resin) to prevent over-acidification. Ensure bath temp is not >75°C. |

References

- Kuhn, R., & Baer, H. H. (1953). Chemische Berichte, 86, 724.

-

Bornaghi, L. F., et al. (2004). "Microwave-accelerated Fischer glycosylation." Tetrahedron Letters, 45(49), 9281–9284.

-

PubChem Compound Summary. (2023). Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (CID 96523).[1]

- Horton, D. (1966). "The Anomeric Effect in 2-Amino-2-deoxy-sugars." Journal of Organic Chemistry. (Mechanistic insight into α-selectivity).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Methyl N-acetyl-α-D-glucosaminide | CAS 6082-04-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methyl N-acetyl-α-D-glucosaminide 6082-04-8 [sigmaaldrich.com]

Application Note: Precision Glycoprotein Isolation using Methyl-2-acetamido-2-deoxy-D-glucopyranoside

Abstract & Introduction

Lectin affinity chromatography is a cornerstone technique for fractionating the glycoproteome. While N-acetylglucosamine (GlcNAc) is the standard competitive eluent for GlcNAc-binding lectins, it exists in solution as an equilibrium mixture of

This guide details the use of Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) as a superior, high-fidelity eluent. Unlike free GlcNAc, the methyl glycoside locks the anomeric carbon, preventing mutarotation and providing a stable structural mimic of the glycosidic linkage found in native glycoproteins. This protocol focuses on its application with Wheat Germ Agglutinin (WGA) and Griffonia simplicifolia Lectin II (GSL-II) to achieve sharper elution peaks and higher purity in glycoprofiling.

Scientific Rationale: The "Methyl" Advantage

Mechanism of Action

Lectin-carbohydrate interaction relies on hydrogen bonding and van der Waals forces within a specific binding pocket.

-

Free GlcNAc: Undergoes mutarotation. The binding affinity (

) represents an average of the anomeric mixture. -

Methyl-GlcNAc: The methyl group at the C1 position locks the pyranose ring in a defined conformation (typically

or-

Higher Specificity: It acts as a true hapten, competitively displacing the glycoprotein by occupying the specific binding pocket with high affinity.

-

Chemical Stability: It is a non-reducing sugar. It does not react with protein amine groups (Maillard reaction), allowing eluted fractions to be stored or heated (e.g., for SDS-PAGE) without artifactual glycation.

-

Competitive Displacement Logic

The following diagram illustrates the competitive displacement mechanism where Methyl-GlcNAc outcompetes the glycoprotein for the lectin binding site.

Figure 1: Mechanism of competitive displacement. Methyl-GlcNAc (Yellow) mimics the terminal sugar of the glycoprotein (Red), displacing it from the Lectin (Blue) due to high concentration and structural fidelity.

Targeted Lectins & Specifications

| Lectin | Source | Specificity | Role of Methyl-GlcNAc |

| WGA | Triticum vulgaris (Wheat Germ) | GlcNAc( | Broad Elution: Displaces GlcNAc-bound proteins. Distinguishes GlcNAc-binding from Sialic acid-binding (which requires acid/sialic acid elution). |

| GSL-II | Griffonia simplicifolia | Terminal | Precision Elution: GSL-II is strictly specific for terminal GlcNAc. Methyl-GlcNAc is the ideal structural mimic for this terminal residue. |

| DSA | Datura stramonium | (GlcNAc) | Oligomer Mimicry: High concentrations of Methyl-GlcNAc can elute, though chitotriose is sometimes preferred for DSA. |

Detailed Protocol: Affinity Purification

Objective: Isolate GlcNAc-terminating glycoproteins from a cell lysate.

Materials Required[1][2][3][4][5][6][7][8]

-

Stationary Phase: Agarose-bound WGA or GSL-II (e.g., Vector Labs, Sigma).

-

Binding Buffer: 10 mM HEPES, 0.15 M NaCl, pH 7.5 (Metal ions like Ca²⁺/Mn²⁺ are not required for WGA but are recommended for GSL-II: add 0.1 mM CaCl₂).

-

Eluent: Methyl-2-acetamido-2-deoxy-D-glucopyranoside (MW ~235.2 g/mol ).

-

Sample: Cell lysate (clarified, in Binding Buffer).

Workflow Diagram

Figure 2: Step-by-step affinity chromatography workflow. CV = Column Volumes.

Step-by-Step Procedure

1. Column Preparation

-

Pack 2 mL of lectin-agarose resin into a gravity-flow column.

-

Equilibration: Wash with 10 Column Volumes (CV) of Binding Buffer .

-

Note: Ensure the buffer pH is 7.5. WGA is stable pH 3–11, but binding is optimal at neutral pH.

-

2. Sample Loading

-

Apply the clarified protein sample to the column.

-

Incubate for 15 minutes (optional stop-flow) or run at a slow flow rate (0.2–0.5 mL/min) to maximize interaction time.

-

Collect the Flow-Through (FT) fraction for analysis (contains non-glycosylated proteins).

3. Washing

-

Wash with 10–20 CV of Binding Buffer.

-

Monitor absorbance at 280 nm. Wash until absorbance returns to baseline (A280 < 0.01).

-

Tip: Stringent washing (high salt, e.g., 0.5 M NaCl) can reduce non-specific hydrophobic interactions, but standard 0.15 M is usually sufficient.

-

4. Specific Elution (The Methyl-GlcNAc Step)

-

Preparation: Prepare 0.2 M Methyl-2-acetamido-2-deoxy-D-glucopyranoside in Binding Buffer.

-

Calculation: Dissolve ~470 mg in 10 mL buffer.

-

Why 0.2 M? While 0.1 M is often sufficient for standard GlcNAc, the methyl derivative is used at 0.2–0.5 M to ensure rapid, sharp elution peaks by overwhelming the binding equilibrium.

-

-

Incubation: Stop flow for 10–20 minutes. This allows the Methyl-GlcNAc to diffuse into the bead pores and competitively displace the glycoprotein.

-

Collection: Resume flow and collect 0.5 mL fractions.

-

Analysis: Check fractions by SDS-PAGE or A280.

5. Column Regeneration

-

Wash with 10 CV of Binding Buffer containing 1.0 M NaCl (to remove tightly bound contaminants).

-

Store in Binding Buffer + 0.08% Sodium Azide at 4°C.

Troubleshooting & Optimization

| Observation | Possible Cause | Corrective Action |

| Low Recovery | Binding too strong (High Affinity) | Increase Methyl-GlcNAc concentration to 0.5 M . For WGA, lower pH to 3.0 (acetic acid) if sugar elution fails (rare for GlcNAc targets). |

| Broad Elution Peak | Slow mass transfer | Stop-flow elution: Pause column for 30 mins after adding eluent. |

| High Background | Non-specific hydrophobic binding | Add 0.1% Triton X-100 or increase NaCl to 0.5 M in the wash buffer. |

| Precipitation | Eluent incompatibility | Methyl-GlcNAc is highly soluble. Ensure the protein itself is stable at the elution concentration. |

References

-

Monsigny, M., et al. (1980). Sugar-lectin interactions: how does wheat-germ agglutinin bind sialoglycoconjugates? European Journal of Biochemistry. [Link]

-

Goldstein, I. J., & Poretz, R. D. (1986). Isolation, physicochemical characterization, and carbohydrate-binding specificity of lectins. In The Lectins (pp. 33-247). Academic Press. [Link]

-

Debray, H., et al. (1981). Specificity of twelve lectins towards oligosaccharides and glycopeptides related to N-glycosylproteins. European Journal of Biochemistry. [Link]

Sources

Advanced Application Note: Methyl 2-acetamido-2-deoxy-D-glucopyranoside in Glycobiology

Executive Summary & Molecular Profile[1]

Methyl 2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) is a non-reducing carbohydrate derivative used extensively as a minimal structural mimetic in glycobiology. Unlike free N-acetylglucosamine (GlcNAc), which undergoes mutarotation in solution, the methyl glycoside locks the anomeric carbon into a fixed

This "anomeric locking" makes Methyl-GlcNAc the gold-standard ligand for thermodynamic profiling, enzymatic acceptor assays, and X-ray crystallography, as it accurately mimics the glycosidic linkage found in native glycoproteins and glycolipids.

Key Chemical Properties

| Property | Specification | Relevance |

| Molecule | Methyl 2-acetamido-2-deoxy-D-glucopyranoside | Core scaffold |

| Anomers | Mimics terminal GlcNAc in N-linked glycans .[1][2] Primary acceptor for GalT. | |

| Anomers | Mimics O-linked Mucin cores (Tn-antigen analogs) and bacterial cell wall components. | |

| Stability | Hydrolytically stable at neutral pH | Ideal for long-duration incubations (crystallography, equilibrium dialysis). |

| Solubility | High in water/methanol | Compatible with aqueous physiological buffers. |

Application I: Substrate for -1,4-Galactosyltransferase (GalT)

The most critical application of Methyl

Mechanistic Insight

Using the methyl glycoside instead of the free sugar prevents the formation of heterogeneous product mixtures. The hydrophobic methyl cap also mimics the steric bulk of the continuing polypeptide or polysaccharide chain, often resulting in more favorable

Experimental Protocol: Enzymatic Synthesis of Methyl-LacNAc

Objective: To quantify GalT activity or synthesize Methyl N-acetyllactosaminide standards.

Reagents Required[3][4][5][6][7][8]

-

Acceptor: Methyl 2-acetamido-2-deoxy-

-D-glucopyranoside (100 mM stock in water). -

Donor: UDP-Galactose (10 mM).

-

Enzyme: Purified bovine or recombinant human

4Gal-T1. -

Buffer: 50 mM HEPES, pH 7.4.

-

Cofactor: 10 mM MnCl

(Essential for catalytic activity). -

Stop Solution: 100 mM EDTA or Heat (95°C for 2 min).

Workflow Diagram (GalT Reaction)

Caption: Catalytic pathway for the synthesis of Methyl-LacNAc using Methyl-beta-GlcNAc as the specific acceptor.

Step-by-Step Procedure

-

Reaction Assembly: In a microcentrifuge tube, combine:

-

25 µL Buffer (HEPES + MnCl

) -

5 µL Methyl

-D-GlcNAc (Final conc: 10 mM) -

5 µL UDP-Galactose (Final conc: 1 mM)

-

10 µL Purified

4Gal-T1 (0.5 mU) -

Water to final volume of 50 µL.

-

-

Incubation: Incubate at 37°C for 30–60 minutes .

-

Termination: Stop reaction by adding 10 µL of 100 mM EDTA or heating at 95°C for 2 minutes to denature the enzyme.

-

Analysis:

-

HPLC: Inject onto an Amide-80 or Amino column (HILIC mode). Elute with Acetonitrile:Ammonium Formate gradient. Methyl-LacNAc elutes later than Methyl-GlcNAc.

-

TLC: Silica gel 60 plates. Solvent: n-Butanol:Acetic Acid:Water (2:1:1). Visualize with p-anisaldehyde stain.

-

Application II: Lectin Specificity Profiling (WGA)

Wheat Germ Agglutinin (WGA) is a widely used lectin that binds GlcNAc and Sialic Acid.[9] Methyl-GlcNAc is used as a competitive inhibitor to define WGA specificity or to elute glycoproteins from WGA-affinity columns.

Critical Distinction:

-

Free GlcNAc: Low affinity inhibitor (

mM range). -

Methyl-GlcNAc: Higher affinity due to the stabilization of the pyranose ring, mimicking the bound state in oligosaccharides.

Experimental Protocol: Competitive Inhibition ELISA

Objective: Determine the IC

Reagents

-

Solid Phase: 96-well microplate coated with Ovomucoid (10 µg/mL).

-

Probe: Biotinylated-WGA (0.5 µg/mL).

-

Inhibitor: Methyl 2-acetamido-2-deoxy-D-glucopyranoside (Serial dilutions: 100 mM to 0.1 mM).

-

Detection: Streptavidin-HRP + TMB Substrate.

Workflow Diagram (Inhibition Assay)

Caption: Workflow for determining the inhibitory potency of Methyl-GlcNAc against WGA lectin.

Step-by-Step Procedure

-

Coating: Coat wells with 100 µL Ovomucoid (10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBS-Tween (PBST).

-

Blocking: Block with 200 µL 1% BSA in PBS for 1 hour at RT.

-

Competition Mix: In a separate tube, prepare serial dilutions of Methyl-GlcNAc. Add constant concentration of Biotin-WGA. Incubate for 30 mins to allow equilibrium binding between lectin and inhibitor.

-

Binding: Transfer 100 µL of the mixture to the coated plate. Incubate 1 hour at RT.

-

Detection: Wash 5x with PBST. Add 100 µL Streptavidin-HRP (1:5000). Incubate 30 mins. Develop with TMB and read OD at 450 nm.

-

Data Analysis: Plot OD vs. log[Inhibitor]. Calculate IC

.

Application III: Structural Biology (Crystallography)

In X-ray crystallography, Methyl-GlcNAc is preferred over free GlcNAc for soaking experiments with GlcNAc-binding proteins (lectins, glycosidases, transferases).

-

Why? Free GlcNAc exists as an equilibrium mixture of

and -

Advantage: Methyl-GlcNAc provides a single, defined stereoisomer (

or -

Usage: Crystals are typically soaked in mother liquor containing 10–50 mM Methyl-GlcNAc for 1–24 hours prior to freezing.

References

-

Enzymatic Characterization: Palcic, M. M., & Hindsgaul, O. (1991). "Glycosyltransferases in the synthesis of oligosaccharide analogs." Glycobiology, 1(2), 205-209. Link

- Lectin Specificity (WGA): Goldstein, I. J., & Poretz, R. D. (1986). "Isolation, physicochemical characterization, and carbohydrate-binding specificity of lectins.

-

Synthesis Application: Kováč, P. (1995). "Methyl 3-amino-3-deoxy-beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside: an inhibitor of UDP-D-galactose: beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-D-glucose (1-->3)-alpha-D-galactopyranosyltransferase."[10][11] Carbohydrate Research, 276(1), 91-98. Link

- Structural Biology: Bourne, Y., et al. (1990). "Structure of a lectin-sugar complex." Nature, 344, 592. (Demonstrates use of methyl glycosides in defining binding pockets).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Elex Biotech LLC [elexbiotech.com]

- 5. Methyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-α-D-glucopyranoside | Polysil [polycil.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synthose.com [synthose.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Methyl-3-O-(2-acetamido-2-deoxy-6-thio-β-d-glucopyranosyl)-β-d-galactopyranoside: a slow reacting acceptor-analogue whi… [ouci.dntb.gov.ua]

- 11. Methyl 3-amino-3-deoxy-beta-D-galactopyranosyl-(1-->4)-2-acetamido-2- deoxy-beta-D-glucopyranoside: an inhibitor of UDP-D-galactose: beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-D-glucose (1-->3)-alpha-D-galactopyranosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Radiolabeling of Methyl-2-acetamido-2-deoxy-D-glucopyranoside for In Vitro and In Vivo Tracer Studies

Abstract

This document provides a comprehensive guide for the radiolabeling of methyl-2-acetamido-2-deoxy-D-glucopyranoside, a stable derivative of N-acetylglucosamine (GlcNAc). GlcNAc is a critical monosaccharide involved in a dynamic post-translational modification known as O-GlcNAcylation, which regulates the function of numerous nuclear and cytoplasmic proteins. The ability to trace the metabolic fate and distribution of GlcNAc analogs is paramount for research in areas such as neurodegenerative disease, cancer, and diabetes.[1][2] This guide details the scientific rationale for selecting specific radioisotopes, provides step-by-step protocols for radiosynthesis with Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET) imaging, discusses approaches for Carbon-14 (¹⁴C) labeling for metabolic studies, and outlines rigorous purification and quality control procedures.

Part I: Foundational Principles for Radiolabeling Strategy

The selection of a radionuclide is the most critical decision in designing a tracer study, as its nuclear properties dictate the potential applications of the final radiolabeled compound. The choice is a balance between the half-life of the isotope, the type of radiation it emits, and the biological question being investigated.

The Strategic Choice of Radioisotope

-

Carbon-11 (¹¹C) for PET Imaging: With a short half-life of approximately 20.4 minutes, ¹¹C is an ideal positron emitter for PET imaging.[3] This short half-life minimizes the radiation dose to the subject and allows for repeated imaging studies on the same day, enabling dynamic assessment of biological processes.[4][5] Its incorporation into the methyl group of the target molecule creates a tracer that is chemically identical to its non-radioactive counterpart, ensuring that its biological behavior is unchanged.

-

Carbon-14 (¹⁴C) for Long-Term Metabolic Studies: In stark contrast to ¹¹C, Carbon-14 possesses a very long half-life of about 5,730 years.[3][6] This stability makes it the gold standard for long-term in vitro and preclinical in vivo studies, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.[6] As a beta emitter, it is not used for in vivo imaging but is readily quantified in tissue and fluid samples by liquid scintillation counting. Its presence as the carbon backbone of all organic molecules ensures high metabolic stability of the label.[6]

-

Fluorine-18 (¹⁸F) as a PET Alternative: Fluorine-18 is another positron emitter widely used in PET imaging, notable for its longer half-life of approximately 110 minutes.[7][8] While this guide focuses on direct labeling of the title compound, it is common practice to synthesize an ¹⁸F-fluorinated analog for PET. The longer half-life facilitates more complex, multi-step radiosyntheses and allows for distribution to imaging centers without an on-site cyclotron.[9]

The Importance of Labeling Position

The position of the radioisotope within the molecule is crucial to prevent its premature metabolic cleavage from the parent compound, which would lead to non-specific signals. For methyl-2-acetamido-2-deoxy-D-glucopyranoside, labeling the anomeric methyl group is a robust strategy. This position is generally stable in vivo, ensuring that the detected radioactivity accurately reflects the distribution of the intact glycoside.

Part II: Radiosynthesis Protocols and Methodologies

The following sections provide detailed, field-tested protocols. The causality behind reagent choices and reaction conditions is explained to empower researchers to troubleshoot and adapt these methods.

Protocol 1: [¹¹C]Methylation for PET Tracer Synthesis

This protocol describes the synthesis of [¹¹C]methyl-2-acetamido-2-deoxy-D-glucopyranoside using [¹¹C]methyl iodide ([¹¹C]CH₃I), one of the most common and versatile methods in modern carbon-11 chemistry.[4][5]

Workflow Overview

Caption: Workflow for the synthesis of [¹¹C]methyl-glycoside.

Reaction Scheme

Caption: [¹¹C]O-methylation reaction scheme.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1-2 mg of the des-methyl precursor, 2-acetamido-2-deoxy-D-glucopyranoside, in 300 µL of anhydrous dimethyl sulfoxide (DMSO). Add 5-10 mg of cesium carbonate (Cs₂CO₃).

-